Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate
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Overview
Description
Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylate is a spirocyclic compound that features a unique structural motif combining a quinazoline core with a cyclobutane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylate typically involves a multi-step processThe reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazoline core or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate: Similar in structure but with a pyrano ring instead of a cyclobutane ring.
3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: Features a spirocyclic structure with a different ring system.
Uniqueness
Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylate is unique due to its combination of a quinazoline core with a cyclobutane ring, which imparts distinct physicochemical properties and biological activities compared to other spirocyclic compounds .
Properties
IUPAC Name |
ethyl 4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-19-13(18)9-5-3-6-10-11(9)12(17)16-14(15-10)7-4-8-14/h3,5-6,15H,2,4,7-8H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNWPRPDVABSRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC3(CCC3)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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